

N-(6-Chloropyridin-2-yl)pivalamide synthesis pathway

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Compound of Interest

Compound Name: *N*-(6-Chloropyridin-2-yl)pivalamide

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An In-Depth Technical Guide to the Synthesis of **N-(6-Chloropyridin-2-yl)pivalamide**

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for **N-(6-chloropyridin-2-yl)pivalamide**, a valuable intermediate in pharmaceutical and agrochemical research. The document outlines the primary synthetic route, which involves the acylation of 2-amino-6-chloropyridine with pivaloyl chloride. Detailed mechanistic insights, a step-by-step experimental protocol, and a discussion of the underlying chemical principles are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a robust framework for the preparation and understanding of this key compound.

Introduction

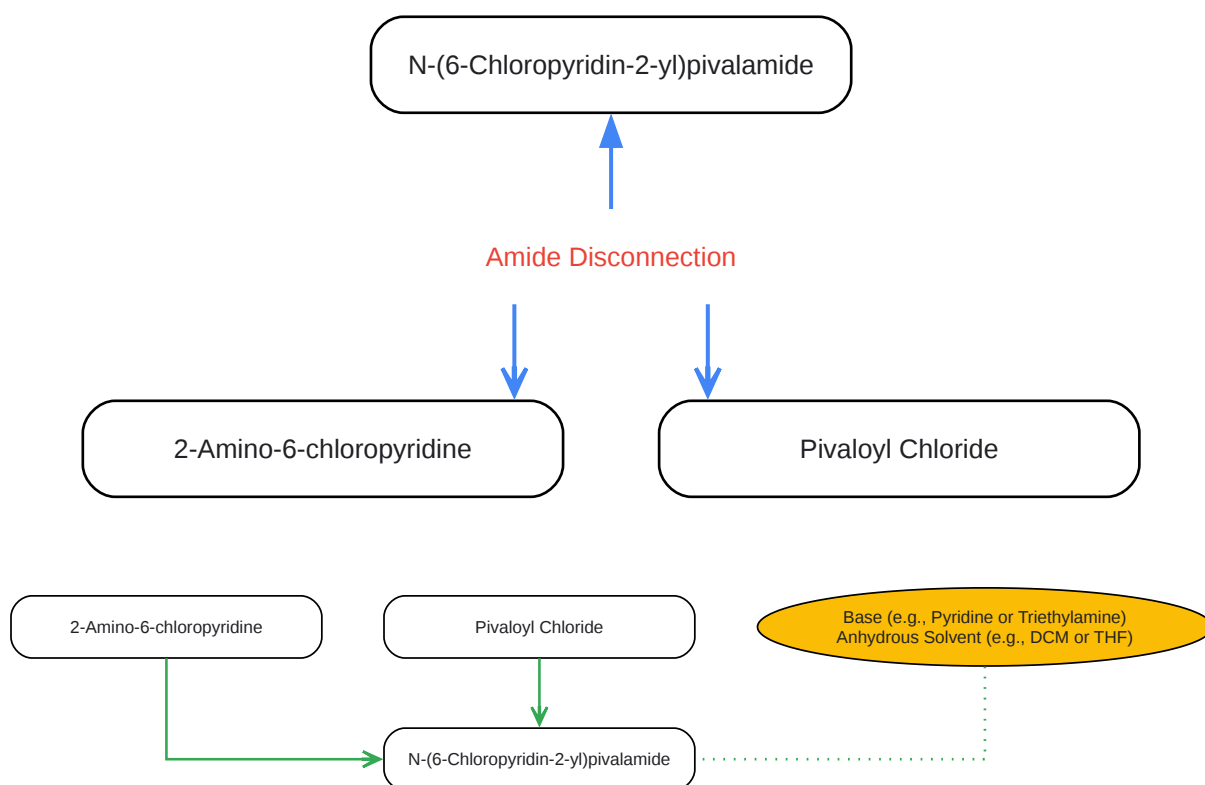
N-(6-chloropyridin-2-yl)pivalamide is a substituted pyridine derivative of significant interest in medicinal chemistry and process research. Its structure, featuring a chlorinated pyridine ring and a pivalamide moiety, serves as a versatile scaffold for the development of novel bioactive molecules. The synthesis of this compound is a critical step in the exploration of its potential applications. This guide details a reliable and efficient pathway for its preparation, grounded in fundamental principles of organic chemistry.

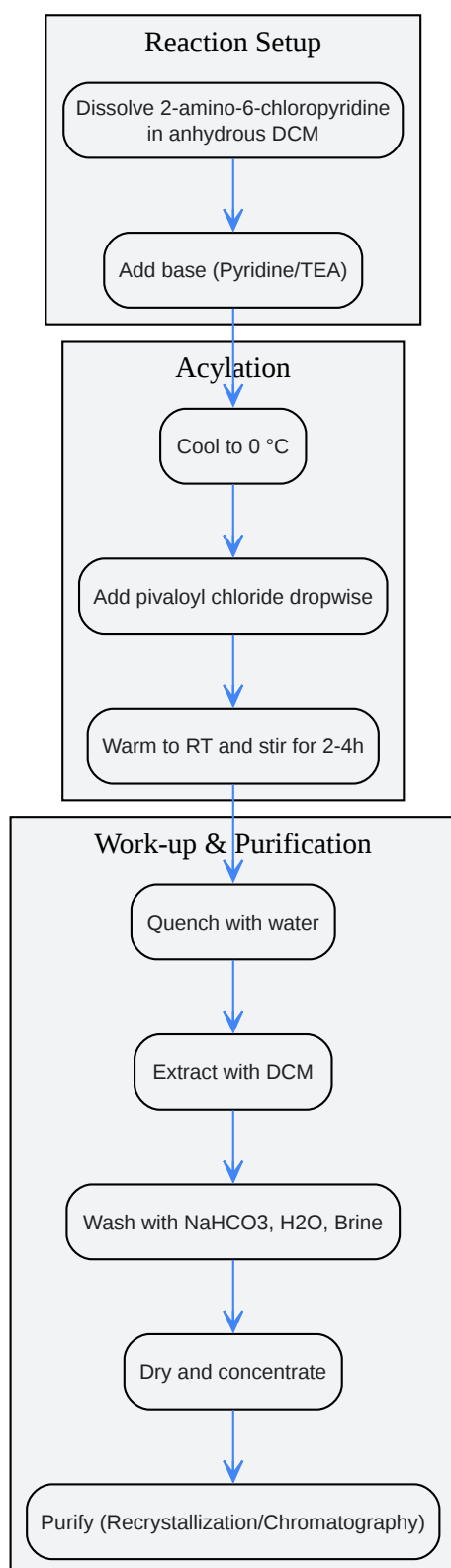
The core of the synthesis revolves around the formation of an amide bond between 2-amino-6-chloropyridine and pivaloyl chloride. This reaction is a classic example of nucleophilic acyl

substitution, a cornerstone of organic synthesis. The strategic choice of starting materials, reagents, and reaction conditions is paramount to achieving high yield and purity of the final product.

Retrosynthetic Analysis and Synthesis Pathway

A retrosynthetic analysis of the target molecule, **N-(6-chloropyridin-2-yl)pivalamide**, reveals a straightforward disconnection at the amide bond. This suggests that the most logical synthetic approach is the direct acylation of 2-amino-6-chloropyridine with a suitable pivaloylating agent, such as pivaloyl chloride.





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